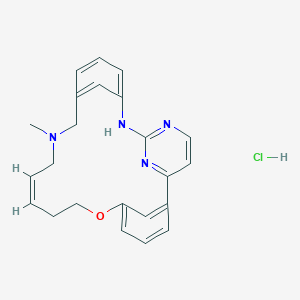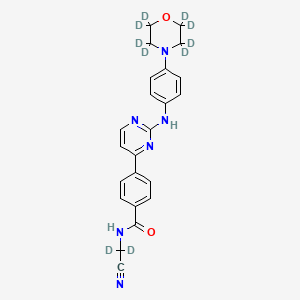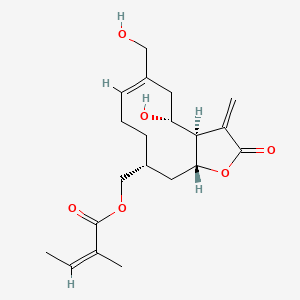
Siegesbeckialide I
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Siegesbeckialide I is a sesquiterpene lactone derived from the plant Sigesbeckia glabrescens. It is known for its potent anti-inflammatory properties, primarily through its inhibition of the IκB kinase (IKK) complex, which plays a crucial role in the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Siegesbeckialide I involves several steps, including the extraction of the compound from the plant Sigesbeckia glabrescens and subsequent purification processes. The exact synthetic routes and reaction conditions are often proprietary and detailed in specific research publications .
Industrial Production Methods
Industrial production of this compound typically involves large-scale extraction from Sigesbeckia glabrescens followed by chromatographic techniques to isolate and purify the compound. The process ensures high purity and consistency required for research and potential therapeutic applications .
Analyse Chemischer Reaktionen
Types of Reactions
Siegesbeckialide I undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups within the molecule, potentially altering its biological activity.
Reduction: This reaction can reduce specific functional groups, impacting the compound’s reactivity.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired modification and the specific reaction being performed .
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the this compound molecule. These products can include various derivatives with altered biological activities and properties .
Wissenschaftliche Forschungsanwendungen
Siegesbeckialide I has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study sesquiterpene lactones and their reactivity.
Biology: Investigated for its role in modulating inflammatory pathways and immune responses.
Medicine: Explored for its potential therapeutic effects in treating inflammatory diseases and conditions.
Industry: Utilized in the development of anti-inflammatory agents and other bioactive compounds
Wirkmechanismus
Siegesbeckialide I exerts its effects by directly binding to the IκB kinase (IKK) complex, specifically IKKα and IKKβ. This binding inhibits the phosphorylation and degradation of inhibitor α of NF-κB (IκBα), preventing the activation of the NF-κB signaling pathway. As a result, the production of pro-inflammatory cytokines and other mediators is reduced, leading to its potent anti-inflammatory effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Siegesbeckialide II: Another sesquiterpene lactone with similar anti-inflammatory properties.
Glabrescone A: A related compound with distinct structural features and biological activities.
Lecocarpinolide M: A sesquiterpene lactone with comparable anti-inflammatory effects
Uniqueness
Siegesbeckialide I is unique due to its specific binding affinity for IKKα and IKKβ, which results in potent inhibition of the NF-κB pathway. This specificity and potency make it a valuable compound for studying inflammatory processes and developing new therapeutic agents .
Eigenschaften
Molekularformel |
C20H28O6 |
|---|---|
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
[(3aR,4R,6E,10R,11aR)-4-hydroxy-6-(hydroxymethyl)-3-methylidene-2-oxo-3a,4,5,8,9,10,11,11a-octahydrocyclodeca[b]furan-10-yl]methyl (Z)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H28O6/c1-4-12(2)19(23)25-11-15-7-5-6-14(10-21)8-16(22)18-13(3)20(24)26-17(18)9-15/h4,6,15-18,21-22H,3,5,7-11H2,1-2H3/b12-4-,14-6+/t15-,16-,17-,18-/m1/s1 |
InChI-Schlüssel |
PEIAIMBBPBJZHZ-IUIQHRCWSA-N |
Isomerische SMILES |
C/C=C(/C)\C(=O)OC[C@@H]1CC/C=C(\C[C@H]([C@@H]2[C@@H](C1)OC(=O)C2=C)O)/CO |
Kanonische SMILES |
CC=C(C)C(=O)OCC1CCC=C(CC(C2C(C1)OC(=O)C2=C)O)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


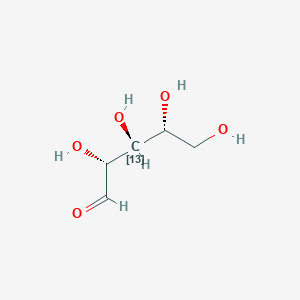
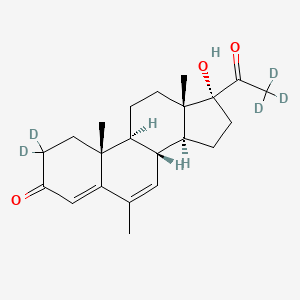
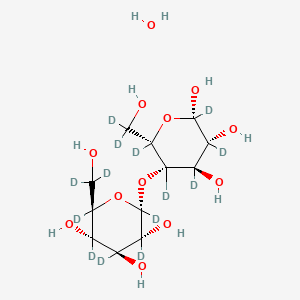
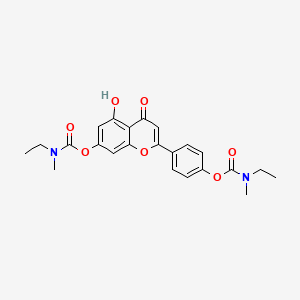
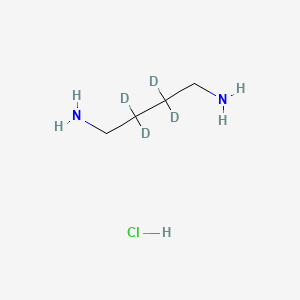


![1-[(2R,3S,5S)-3,4-dihydroxy-5-(iodomethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408544.png)
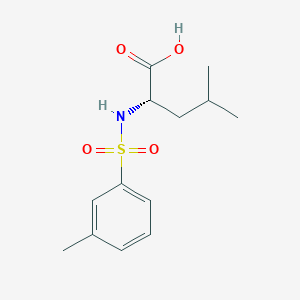
![2-[[5-(4-chlorophenyl)-7-(4-sulfamoylphenyl)pyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoic acid](/img/structure/B12408559.png)
